(5-Chloropyridin-2-yl)methyl methanesulfonate

Description

BenchChem offers high-quality (5-Chloropyridin-2-yl)methyl methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Chloropyridin-2-yl)methyl methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-chloropyridin-2-yl)methyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3S/c1-13(10,11)12-5-7-3-2-6(8)4-9-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTCGXRIUCCNDOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1=NC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743299 | |

| Record name | (5-Chloropyridin-2-yl)methyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864758-02-1 | |

| Record name | (5-Chloropyridin-2-yl)methyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (5-Chloropyridin-2-yl)methyl Methanesulfonate: Properties, Synthesis, and Applications in Medicinal Chemistry

Abstract

(5-Chloropyridin-2-yl)methyl methanesulfonate is a pivotal chemical intermediate, strategically designed for applications in organic synthesis, particularly within the realm of drug discovery and development. This technical guide provides an in-depth analysis of its core physicochemical properties, a detailed examination of its synthesis and reactivity, and a discussion of its functional role as a potent alkylating agent in the construction of complex pharmaceutical molecules. By leveraging the inherent reactivity of the methanesulfonate leaving group, this compound serves as a versatile building block for introducing the 5-chloropyridin-2-yl)methyl moiety, a common structural motif in modern therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this valuable synthetic tool.

Core Physicochemical Properties and Molecular Identity

(5-Chloropyridin-2-yl)methyl methanesulfonate, also known as 5-chloro-2-pyridylmethyl methanesulfonate, is a functionalized pyridine derivative. Its molecular architecture is characterized by a chloropyridine ring, which provides a specific steric and electronic profile, and a methanesulfonate (mesylate) ester, which functions as an excellent leaving group in nucleophilic substitution reactions.

Key Data Summary

The fundamental properties of (5-Chloropyridin-2-yl)methyl methanesulfonate are summarized below for quick reference. These data are critical for experimental design, including solvent selection, reaction stoichiometry, and safety considerations.

| Property | Value | Reference |

| CAS Number | 132684-53-4 | [1] |

| Molecular Formula | C₇H₈ClNO₃S | [1] |

| Molecular Weight | 221.66 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Purity | Typically ≥ 97% | [1] |

| Solubility | Soluble in common organic solvents (e.g., DMSO, Dichloromethane) | [1] |

| Storage Temperature | 2-8°C | [1] |

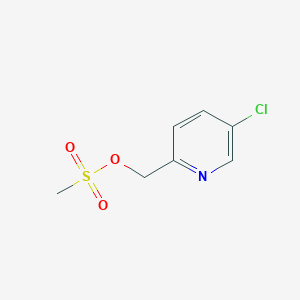

Molecular Structure

The structure of the molecule is fundamental to its reactivity. The electron-withdrawing nature of the pyridine ring and the chlorine atom enhances the electrophilicity of the methylene carbon, making it highly susceptible to nucleophilic attack once the mesylate group departs.

Caption: Chemical Structure of (5-Chloropyridin-2-yl)methyl methanesulfonate.

Synthesis and Mechanistic Rationale

The synthesis of (5-Chloropyridin-2-yl)methyl methanesulfonate is typically achieved through a two-step process starting from a readily available precursor. The logic behind this synthetic route is to first establish the core chloropyridine alcohol and then "activate" the hydroxyl group by converting it into a superior leaving group.

Synthetic Pathway Overview

The most common pathway involves the formation of (5-Chloropyridin-2-yl)methanol, which is subsequently reacted with a methanesulfonylating agent. This approach is efficient and allows for high purity of the final product. The presence of chlorine on the pyridine ring is significant, as halogenated heterocycles are prevalent in pharmaceuticals, often enhancing metabolic stability or binding affinity[2].

Caption: High-level synthetic workflow for the target compound.

Causality in Experimental Design

-

Choice of Mesylate: The hydroxyl group of an alcohol is a poor leaving group. Converting it to a methanesulfonate (mesylate) ester transforms it into an exceptionally good leaving group. The stability of the resulting mesylate anion (CH₃SO₃⁻) is due to the delocalization of the negative charge across the three oxygen atoms, which drives the desired nucleophilic substitution reaction forward.

-

Role of the Base: The mesylation reaction using methanesulfonyl chloride (MsCl) produces hydrochloric acid (HCl) as a byproduct. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential to neutralize this acid. If the acid is not scavenged, it can protonate the starting alcohol or the product, leading to unwanted side reactions. A non-nucleophilic base is chosen to prevent it from competing with the alcohol in reacting with the MsCl.

Reactivity and Application in Medicinal Chemistry

(5-Chloropyridin-2-yl)methyl methanesulfonate functions as a potent electrophile and alkylating agent, analogous in reactivity to well-studied compounds like methyl methanesulfonate (MMS)[3][4]. Its primary role in drug development is to serve as a key building block for covalently attaching the (5-chloropyridin-2-yl)methyl group to a nucleophilic site on a target molecule.

Mechanism of Action: S_N2 Alkylation

The compound's utility stems from its participation in S_N2 (bimolecular nucleophilic substitution) reactions. A nucleophile (Nu⁻), typically an amine, thiol, or alcohol from another synthetic intermediate, attacks the electrophilic methylene carbon. This attack occurs simultaneously with the departure of the mesylate leaving group, resulting in the formation of a new carbon-nucleophile bond.

Caption: Generalized workflow for S_N2 alkylation.

This reactivity is crucial in the synthesis of complex molecules, where building blocks are sequentially added. The clean and high-yielding nature of mesylate displacement makes it a preferred method in multi-step syntheses, such as those for G-protein-coupled receptor (GPR119) agonists used in diabetes research[5][6].

Experimental Protocol: Synthesis of (5-Chloropyridin-2-yl)methyl Methanesulfonate

This protocol describes a representative, self-validating two-step synthesis based on established chemical principles.

SAFETY PRECAUTION: This synthesis involves hazardous materials. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[7][8]. The final product is a potent alkylating agent and should be handled as a potential carcinogen and mutagen[3].

Step 1: Synthesis of (5-Chloropyridin-2-yl)methanol

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-amino-5-chloropyridine (1.0 eq).

-

Reaction: Follow a standard procedure, such as a Sandmeyer-type reaction or other functional group interconversion, to convert the amino group to a hydroxymethyl group. This often involves diazotization followed by reaction with a suitable source for the hydroxymethyl moiety.

-

Work-up: Upon reaction completion (monitored by TLC or LC-MS), quench the reaction appropriately. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield pure (5-Chloropyridin-2-yl)methanol.

Step 2: Synthesis of (5-Chloropyridin-2-yl)methyl Methanesulfonate

-

Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve (5-Chloropyridin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0°C using an ice bath.

-

Addition of Base: Add triethylamine (TEA) (1.2 eq) dropwise to the solution while stirring.

-

Mesylation: Slowly add methanesulfonyl chloride (MsCl) (1.1 eq) dropwise to the reaction mixture. Maintain the temperature at 0°C during the addition.

-

Reaction: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting alcohol.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.

-

Purification & Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil is the target compound, (5-Chloropyridin-2-yl)methyl methanesulfonate, which can be used directly or purified further if necessary. Note: Due to its reactivity, chromatographic purification should be performed with caution.

Safety, Handling, and Storage

The high reactivity of (5-Chloropyridin-2-yl)methyl methanesulfonate necessitates stringent safety protocols.

-

Hazard Classification: As a methanesulfonate ester, this compound is classified as a hazardous chemical[1]. By analogy with similar alkylating agents like MMS, it should be treated as a suspected carcinogen, mutagen, and reproductive toxicant[3]. Methanesulfonate esters are known for their potential for genotoxicity[9].

-

Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves when handling the material[8]. All operations should be conducted within a fume hood to avoid inhalation of vapors[10].

-

Storage: The compound should be stored in a tightly sealed container at the recommended temperature of 2-8°C[1]. It must be kept in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and moisture to prevent degradation[1].

-

Spill & Disposal: In case of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable, labeled container for hazardous waste disposal[10]. All waste must be disposed of according to local, state, and federal regulations.

Conclusion

(5-Chloropyridin-2-yl)methyl methanesulfonate is a highly valuable and reactive intermediate in modern organic and medicinal chemistry. Its design, featuring a stable heterocyclic core and a highly reactive mesylate leaving group, makes it an ideal reagent for the efficient construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, enables researchers to effectively leverage this compound in the pursuit of novel therapeutics.

References

- Ccount Chem. (5-Chloropyridin-2-Yl)Methyl Methanesulfonate.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET.

- Santa Cruz Biotechnology. (n.d.). Methyl methanesulfonate.

- Fisher Scientific. (2009). Material Safety Data Sheet Methyl methanesulfonate.

- Wang, T., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7499-508.

- Wikipedia. (n.d.). Methyl methanesulfonate.

- Lundin, C., et al. (2005). Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks. Nucleic Acids Research, 33(12), 3799-3811.

- ResearchGate. (n.d.). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4 -(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119.

- ResearchGate. (n.d.). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines.

- Ningbo Inno Pharmchem Co., Ltd. (2026). Innovating with 2-Amino-5-chloropyridine: From Synthesis to Market Impact.

- Selleck Chemicals. (2024). Methyl methanesulfonate.

- Elder, J. W., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Organic Process Research & Development.

- Sharma, V. K., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry.

- IARC. (1999). Methyl Methanesulfonate (IARC Summary & Evaluation, Volume 71).

Sources

- 1. ccount-chem.com [ccount-chem.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl methanesulfonate - Wikipedia [en.wikipedia.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tcichemicals.com [tcichemicals.com]

- 8. nucleoestudo.ufla.br [nucleoestudo.ufla.br]

- 9. pqri.org [pqri.org]

- 10. datasheets.scbt.com [datasheets.scbt.com]

Genotoxicity Profile & Control Strategy: (5-Chloropyridin-2-yl)methyl methanesulfonate

Part 1: Executive Technical Summary

(5-Chloropyridin-2-yl)methyl methanesulfonate (CAS: 132684-53-4) is a reactive alkylating agent commonly encountered as an intermediate or impurity in the synthesis of Factor Xa inhibitors (e.g., Edoxaban). It belongs to the chemical class of alkyl mesylates , which are potent DNA-reactive impurities.[1]

Under ICH M7 guidelines , this compound is classified as a Class 2 Mutagenic Impurity (mutagenic potential based on Structure-Activity Relationships, SAR) and is treated as a known genotoxin due to the presence of the methanesulfonate leaving group attached to a primary benzylic-like carbon. Its mechanism of action involves the direct alkylation of DNA bases (primarily N7-guanine), leading to pro-mutagenic lesions.

Key Risk Profile:

-

Structural Alert: Alkyl ester of methanesulfonic acid (Mesylate).[1]

-

Reactivity: High electrophilicity due to the good leaving group ability of the mesylate anion and resonance stabilization by the pyridine ring.

-

Regulatory Action: Must be controlled to Threshold of Toxicological Concern (TTC) levels (typically 1.5 µ g/day for lifetime exposure) or proven to be purged during downstream processing.

Part 2: Compound Characterization & Structural Alerts

Chemical Identity[2][3]

-

IUPAC Name: (5-Chloropyridin-2-yl)methyl methanesulfonate

-

CAS Number: 132684-53-4[2]

-

Molecular Formula: C7H8ClNO3S[2]

-

Molecular Weight: 221.66 g/mol [2]

-

Role: Synthetic Intermediate (leaving group activation for nucleophilic substitution).

Structural Alert Analysis

The genotoxicity of this molecule is driven by two synergistic structural features:

-

The Leaving Group (Mesylate): The methanesulfonate group (-OMs) is a weak base and an excellent leaving group, facilitating Nucleophilic Substitution (

or -

The Electrophilic Carbon: The methylene group (-CH2-) attached to the pyridine ring is highly susceptible to nucleophilic attack. The 2-pyridyl position is analogous to a benzyl group; while the nitrogen is electron-withdrawing (inductive effect), the pi-system can stabilize the transition state for alkylation.

Comparison to Known Mutagens: This compound is structurally analogous to Methyl Methanesulfonate (MMS) and Benzyl Methanesulfonate .

-

MMS:[3][4] A standard positive control in Ames tests (direct-acting mutagen).

-

Benzyl Methanesulfonate:[5] Known to exhibit high

and

Part 3: Genotoxicity Assessment Strategy

Mechanism of Action (DNA Alkylation)

The compound acts as a direct-acting alkylating agent. It does not require metabolic activation (S9 fraction) to exhibit genotoxicity, although S9 is included in standard testing to rule out metabolite-driven toxicity.

Pathway:

-

The electrophilic methylene carbon is attacked by nucleophilic centers on DNA bases (e.g., N7 of Guanine, N3 of Adenine).

-

The mesylate group departs as the methanesulfonate anion (

). -

The resulting DNA adduct (e.g., N7-alkylguanine) can lead to depurination or mispairing during replication, causing G:C

A:T transitions.

Figure 1: Mechanism of DNA Alkylation via Nucleophilic Substitution (

In Silico Assessment (QSAR)

Before wet-lab testing, in silico tools are used to confirm the alert.

-

Expert Rule-Based Systems (e.g., Derek Nexus): Flags "Alkyl ester of sulfonic acid" with high confidence.

-

Statistical Systems (e.g., SARAH, CASE Ultra): Predicts positive mutagenicity based on the training set of methanesulfonates.

Recommended In Vitro Assay: The Ames Test

Given the structural alert, a standard OECD 471 Bacterial Reverse Mutation Assay is required.

Protocol Specification:

-

Strains:

-

S. typhimuriumTA100 & TA1535 : Essential for detecting base-pair substitutions caused by alkylating agents.

-

S. typhimuriumTA98 : Detects frameshifts (less likely for this mechanism but required).[6]

-

E. coliWP2 uvrA : Detects cross-linking or oxidative damage.

-

-

Conditions: +/- S9 metabolic activation (Rat Liver S9).

-

Solvent: DMSO (Dimethyl sulfoxide) is preferred, but stability must be verified as mesylates can solvolyze. Fresh preparation is critical.

Expected Result:

-

TA100/TA1535 (+S9): Positive .[6] (Metabolism usually does not detoxify alkyl mesylates rapidly enough to prevent mutagenesis in vitro).

Part 4: Control Strategy (ICH M7)[9]

Since the compound is a mutagenic impurity, it must be controlled below the Threshold of Toxicological Concern (TTC).

Calculation of Limits

For a drug with chronic (lifetime) administration:

-

TTC Limit:

. -

Concentration Limit (ppm):

Example: If the daily dose of the API is 60 mg (0.06 g):

Purge Factor Analysis

Control can be established by demonstrating the process capability to purge the impurity.

-

Reactivity Purge: The mesylate is reactive.[1][5][7] Downstream steps involving nucleophiles (amines, water, hydroxide) will consume it.

-

Solubility Purge: Wash steps targeting the polarity difference between the mesylate and the product.

Figure 2: ICH M7 Decision Tree for Impurity Control.

Part 5: Analytical Methodology

To control this impurity at ppm levels (e.g., 10-50 ppm), standard HPLC-UV is often insufficient due to the lack of a strong chromophore distinct from the pyridine matrix and low sensitivity. LC-MS/MS is the gold standard.

Method Development Guide (LC-MS/MS)

| Parameter | Recommendation | Rationale |

| Technique | LC-MS/MS (MRM Mode) | High sensitivity and selectivity for trace analysis. |

| Ionization | ESI Positive (+ve) | Pyridine nitrogen protonates easily ( |

| Column | C18 or Phenyl-Hexyl | Retain the polar mesylate while separating from API. |

| Mobile Phase | 0.1% Formic Acid / Acetonitrile | Acidic pH ensures protonation; ACN provides good desolvation. |

| Derivatization | In situ (Optional) | If unstable, react with a nucleophile (e.g., pyridine) to form a stable salt for quantification. |

Sample Preparation Alert

Critical: Alkyl mesylates can degrade in protic solvents (methanol/water) or react with extraction solvents.

-

Diluent: Use Acetonitrile or DMSO (aprotic). Avoid Methanol.

-

Temperature: Prepare samples at

and analyze immediately to prevent solvolysis.

References

-

ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2017. Link

-

Snodin, D.J. "Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems?" Regulatory Toxicology and Pharmacology, 45(1), 79-90, 2006. Link

-

Eder, E. et al. "The dependence of the mutagenicity of methanesulphonic acid esters in S. typhimurium TA100 on the alkylation mechanism." Chemico-Biological Interactions, 31(3), 323-338, 1980. Link

-

Teasdale, A. Genotoxic Impurities: Strategies for Identification and Control. Wiley, 2010. Link

-

European Medicines Agency (EMA) .[8] Guideline on the Limits of Genotoxic Impurities. CPMP/SWP/5199/02, 2006. Link

Sources

- 1. ovid.com [ovid.com]

- 2. ccount-chem.com [ccount-chem.com]

- 3. Quantitative assessment of the dose-response of alkylating agents in DNA repair proficient and deficient ames tester strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. The dependence of the mutagenicity of methanesulphonic acid esters in S. typhimurium TA100 on the alkylation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sciensano.be [sciensano.be]

- 7. Residues of genotoxic alkyl mesylates in mesylate salt drug substances: real or imaginary problems? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Percepti… [ouci.dntb.gov.ua]

Methodological & Application

Application Note: Strategic Utilization of (5-Chloropyridin-2-yl)methyl Methanesulfonate

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic usage, synthesis, and handling of (5-Chloropyridin-2-yl)methyl methanesulfonate , a critical electrophile for installing the metabolically stable 5-chloropyridine pharmacophore.[1]

Introduction & Pharmacological Significance[1][2]

Reagent Profile: (5-Chloropyridin-2-yl)methyl methanesulfonate (CAS: 864758-02-1) is a highly reactive alkylating agent.[1] It serves as an activated "picolyl" electrophile, enabling the attachment of the (5-chloropyridin-2-yl)methyl moiety to nucleophiles (amines, thiols, alcohols).[1]

Medicinal Value: The 5-chloropyridine motif is a bioisostere of the 4-chlorophenyl group but offers distinct advantages:

-

Metabolic Stability: The chlorine atom at the C5 position blocks metabolic oxidation (CYP450 attack) at the most reactive site of the pyridine ring.

-

Solubility & Binding: The pyridine nitrogen acts as a hydrogen bond acceptor, potentially improving water solubility and target affinity compared to carbocyclic analogs.

-

Proven Utility: This structural motif is a core component of Edoxaban (Savaysa/Lixiana), a Factor Xa inhibitor used for anticoagulation.[1]

Mesylate vs. Halide: While (5-chloropyridin-2-yl)methyl chloride is commercially available, the methanesulfonate (mesylate) is often preferred in specific scenarios:

-

Milder Conditions: It can be generated in situ from the alcohol under non-acidic conditions, avoiding the harsh reagents (

or -

Reactivity: The mesylate (

) is a superior leaving group (

Chemical Stability & Safety (Critical)

Stability Profile

-

Hydrolysis Risk: Like most benzylic-type sulfonates, this reagent is prone to hydrolysis.[1] It degrades rapidly in the presence of moisture to revert to the alcohol.

-

Thermal Instability: Pure isolated mesylates of this class can be thermally unstable. Recommendation: Prepare fresh and use immediately (telescoped process) or store as a frozen solution in anhydrous dichloromethane (DCM).[1]

Genotoxicity Warning (GTI)

Alkyl mesylates are classified as Potential Genotoxic Impurities (PGIs) because they can alkylate DNA.[1]

-

Control Strategy: Ensure complete consumption of the mesylate during the reaction.

-

Quenching Protocol: Always treat the reaction mixture with a scavenger (e.g., excess amine, imidazole, or strong aqueous base) before workup to destroy residual mesylate.

Experimental Protocols

Protocol A: In Situ Synthesis of the Reagent

Rationale: Generating the reagent immediately before use avoids isolation losses and stability issues.

Reagents:

-

(5-Chloropyridin-2-yl)methanol (1.0 equiv)[1]

-

Methanesulfonyl chloride (MsCl) (1.2 equiv)[1]

-

Triethylamine (TEA) or DIPEA (1.5 equiv)[1]

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]

Step-by-Step:

-

Dissolution: Dissolve (5-chloropyridin-2-yl)methanol in anhydrous DCM (10 mL/g) under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C using an ice bath. Explanation: Low temperature prevents side reactions and controls the exotherm of the mesylation.

-

Base Addition: Add TEA (1.5 equiv) dropwise.

-

Activation: Add MsCl (1.2 equiv) dropwise over 10 minutes, maintaining internal temperature

. -

Reaction: Stir at 0°C for 30–60 minutes.

-

Validation: Monitor by TLC or UPLC. The alcohol starting material should disappear.

-

Note: If isolating, wash rapidly with ice-cold saturated

, dry over

-

Protocol B: N-Alkylation of Secondary Amines

Context: Attaching the picolyl group to a piperidine or diamine core (common in FXa inhibitor synthesis).[1]

Reagents:

-

Crude Mesylate solution (from Protocol A)

-

Target Amine (0.9 – 1.0 equiv relative to original alcohol)[1]

-

Base:

(3.0 equiv) or -

Solvent: Acetonitrile (ACN) or DMF.[1]

Step-by-Step:

-

Solvent Swap (If using DMF): If the coupling requires DMF/ACN and Protocol A was in DCM, carefully concentrate the DCM solution (cold) and reconstitute in the polar solvent.[1] If the amine is soluble in DCM, proceed directly.

-

Coupling: Add the Target Amine and inorganic base (

) to the mesylate solution. -

Conditions:

-

Standard: Stir at Room Temperature (RT) for 4–12 hours.

-

Sluggish Amines: Heat to 40–50°C. Warning: Higher temperatures increase the rate of mesylate hydrolysis/decomposition.

-

-

Quench (Safety): Add 2.0 equiv of a scavenger amine (e.g., morpholine or dimethylamine) and stir for 30 mins to destroy unreacted mesylate.

-

Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry organic layer and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH).[1]

Data & Decision Logic

Table 1: Leaving Group Comparison for Picolyl Alkylation

| Feature | Mesylate (-OMs) | Chloride (-Cl) | Bromide (-Br) |

| Reactivity | High ( | Low ( | Moderate ( |

| Stability | Low (Hydrolysis prone) | High (Shelf-stable) | Moderate |

| Preparation | Mild (Base + MsCl) | Harsh ( | Harsh ( |

| Atom Economy | Lower (Ms group is heavy) | High | Moderate |

| Primary Use | Lab-scale, sensitive substrates | Process-scale, robust substrates | General purpose |

Visualization: Synthesis Workflow

Caption: Workflow for the in situ generation and consumption of the mesylate to minimize instability and exposure risks.

Visualization: Optimization Decision Tree

Caption: Logic flow for selecting between the mesylate and chloride routes based on substrate sensitivity and availability.

References

-

PubChem. (5-Chloropyridin-2-yl)methyl methanesulfonate (Compound).[1] National Library of Medicine. [Link][1]

-

Daiichi Sankyo Co., Ltd. Process for preparing Edoxaban intermediates. (Relevant patents describing the installation of the 5-chloropyridin-2-yl group).[1]

-

Snodin, D.J. Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? Regulatory Toxicology and Pharmacology, 2006. (Context on Mesylate Safety). [Link]

Sources

Optimized Strategies for the Mesylation of (5-Chloropyridin-2-yl)methanol

Application Note & Protocol Guide

Executive Summary

(5-Chloropyridin-2-yl)methanol is a critical heterocyclic building block used frequently in the synthesis of pharmaceuticals and agrochemicals. Converting the hydroxyl group to a methanesulfonate (mesylate) creates a potent electrophile for SN2 displacement. However, this transformation presents a specific chemical challenge: the competing nucleophilicity of the pyridine nitrogen .

This guide outlines the mechanistic rationale and optimized protocols to favor O-sulfonylation over N-sulfonylation (quaternization) and to manage the stability of the resulting reactive picolyl mesylate.

Chemical Context & Mechanistic Strategy

The "Pyridine Problem"

In standard aliphatic alcohols, the hydroxyl group is the only significant nucleophile. In (5-Chloropyridin-2-yl)methanol, the pyridine nitrogen possesses a lone pair that can compete for the electrophilic sulfonyl chloride.

-

The Substrate: The chlorine atom at the 5-position is electron-withdrawing, which lowers the pKa of the pyridine nitrogen compared to unsubstituted pyridine (pKa ~5.2). This electronic deactivation is advantageous, reducing (but not eliminating) the risk of N-alkylation.

-

The Product Instability: Picolyl mesylates are "benzylic-like" electrophiles. They are highly reactive and prone to:

-

Self-Alkylation: The pyridine nitrogen of one molecule attacks the mesylate methylene of another, leading to polymerization.

-

Hydrolysis: Rapid decomposition in the presence of moisture.

-

Mechanistic Pathway Diagram

The following diagram illustrates the competition between the desired O-mesylation and the undesired N-quaternization/polymerization pathways.

Figure 1: Mechanistic divergence in the reaction of pyridine-methanols with methanesulfonyl chloride. Control of temperature and base stoichiometry is critical to favor the green pathway.

Reagent Selection Guide

| Reagent Component | Recommended Choice | Rationale & Causality |

| Sulfonylating Agent | Methanesulfonyl Chloride (MsCl) | Standard: High reactivity, cost-effective. Risk: Generates HCl byproduct.[1] Requires careful base management to prevent acid-catalyzed side reactions. |

| Alternative Agent | Methanesulfonic Anhydride (Ms2O) | Premium: Use if the substrate is extremely acid-sensitive. Generates methanesulfonic acid (MsOH) rather than HCl, avoiding the formation of nucleophilic chloride ions which can cause conversion to the alkyl chloride. |

| Base | Triethylamine (TEA) | Standard: Sufficient basicity to scavenge HCl. Note: Must be used in excess (1.5–2.0 equiv) to ensure the pyridine ring remains unprotonated and the reaction medium stays basic. |

| Alternative Base | Diisopropylethylamine (DIPEA) | Steric Control: The bulky isopropyl groups prevent the base itself from acting as a nucleophile (quaternization) with the sulfonyl chloride. Recommended if TEA shows impurity spots. |

| Solvent | Dichloromethane (DCM) | Solubility: Excellent solubility for both substrate and reagents. Low boiling point allows easy removal without thermal stress on the unstable mesylate. |

| Alternative Solvent | Toluene | Precipitation: Triethylamine hydrochloride (TEA·HCl) precipitates out of toluene, driving the reaction forward and simplifying workup (filtration). |

Detailed Experimental Protocol

Protocol A: Standard Mesylation (MsCl/TEA)

Best for: Routine synthesis where immediate use of the product is planned.

Safety Note: Methanesulfonyl chloride is a lachrymator and corrosive. The product is a potent alkylating agent (potential genotoxin). Handle in a fume hood.

Materials:

-

Methanesulfonyl chloride (MsCl) (1.2 equiv)[3]

-

Triethylamine (TEA) (1.5 equiv)[3]

-

Dichloromethane (DCM) (anhydrous, 10-15 volumes)

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask under nitrogen atmosphere. Add (5-Chloropyridin-2-yl)methanol and anhydrous DCM.

-

Base Addition: Cool the solution to 0°C (ice/water bath). Add TEA dropwise via syringe.

-

Insight: Cooling is mandatory before base addition to prevent exotherms that could degrade the starting material.

-

-

Sulfonylation: Add MsCl dropwise over 10–15 minutes, maintaining internal temperature < 5°C.

-

Visual Cue: A white precipitate (TEA·HCl) will form immediately. If the solution turns deep red or pink, it may indicate N-alkylation or decomposition; ensure temperature is strictly controlled.

-

-

Reaction: Stir at 0°C for 30–60 minutes. Monitor by TLC (System: 50% EtOAc/Hexanes).

-

Target: Disappearance of the alcohol spot (lower Rf) and appearance of the mesylate (higher Rf).

-

-

Quench & Workup:

-

Pour the mixture into ice-cold saturated NaHCO3 (aq).

-

Critical: Do not use acidic washes (e.g., 1M HCl) as this will protonate the pyridine ring and extract the product into the aqueous phase.

-

Separate phases.[3] Extract aqueous layer with DCM (2x).

-

Wash combined organics with cold Brine.

-

-

Isolation: Dry over anhydrous Na2SO4 (do not use MgSO4 if Lewis acid sensitivity is suspected). Filter and concentrate in vacuo at < 30°C .

-

Stability Warning: Do not heat the water bath above 30°C. Picolyl mesylates can decompose violently if heated.

-

Experimental Workflow Diagram

Figure 2: Optimized workflow for the synthesis of (5-Chloropyridin-2-yl)methyl methanesulfonate. Note the strict temperature controls.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Product spot streaks on TLC | Hydrolysis on silica | Add 1% TEA to the TLC eluent to neutralize silica acidity. |

| Deep red/black reaction color | Pyridinium salt formation | Reaction temperature too high or addition too fast. Repeat with strict 0°C control. |

| Low Yield / Missing Product | Product lost to aqueous layer | The pyridine nitrogen was protonated during workup. Ensure the aqueous wash is basic (NaHCO3). |

| Solidification in flask | Polymerization | The mesylate is unstable as a neat oil. Store as a solution in DCM/THF if not using immediately. |

Storage and Stability

-

Shelf Life: (5-Chloropyridin-2-yl)methyl methanesulfonate is thermally unstable.

-

Recommendation: Use immediately (telescope) into the next step if possible.

-

Storage: If storage is necessary, keep at -20°C under Argon.

-

Physical State: Typically a pale yellow oil or low-melting solid. If it turns dark brown/black, significant decomposition has occurred.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20537893, (5-Chloropyridin-2-yl)methanol. Retrieved from [Link]

-

Organic Chemistry Portal (1999). Facile and Practical Methods for the Sulfonylation of Alcohols Using Ts(Ms)Cl and Me2N(CH2)nNMe2 as a Key Base. Synthesis, 1999, 1633-1636.[4] Retrieved from [Link]

-

Master Organic Chemistry (2015). Tosylates and Mesylates: Synthesis and Reactivity. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Fragmentation of 5-chloro-2-pyridylmethyl mesylate

For researchers and professionals in drug development, understanding the structural integrity and potential degradation pathways of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 5-chloro-2-pyridylmethyl mesylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and stability are critical, and mass spectrometry serves as an indispensable tool for its characterization. This guide provides an in-depth comparison of the fragmentation behavior of 5-chloro-2-pyridylmethyl mesylate under different mass spectrometric conditions, offering insights into its structural elucidation and the analytical choices that drive robust characterization.

Introduction: The Analytical Challenge

5-chloro-2-pyridylmethyl mesylate is a sulfonate ester, a class of compounds often flagged as potentially genotoxic impurities (PGIs). Therefore, highly sensitive and specific analytical methods are required for their detection and characterization. Mass spectrometry, coupled with liquid chromatography (LC-MS), is the technique of choice. However, the choice of ionization source and polarity can significantly alter the resulting mass spectrum, influencing sensitivity and structural information gleaned from fragmentation patterns. This guide compares and contrasts the expected fragmentation of 5-chloro-2-pyridylmethyl mesylate under Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), in both positive and negative ion modes. While specific experimental data for this exact molecule is not widely published, this guide is built upon established principles of mass spectrometry and data from closely related structural analogs, such as benzyl mesylates and other pyridine derivatives.

Ionization Source Selection: ESI vs. APCI

The initial choice of ionization technique is critical and depends on the analyte's properties. For sulfonate esters, both ESI and APCI are viable, but they often yield different results.

-

Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar and ionic compounds. For a molecule like 5-chloro-2-pyridylmethyl mesylate, ESI is expected to produce protonated molecules [M+H]⁺ in positive ion mode. However, ESI can be susceptible to the formation of adducts with ions present in the mobile phase, such as ammonium [M+NH₄]⁺ or sodium [M+Na]⁺, which can complicate the spectrum and reduce the intensity of the desired precursor ion[1][2].

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is generally better suited for less polar and thermally stable compounds.[3][4] It often provides better sensitivity and more robust ionization for sulfonate esters.[1][2][5] In many cases, APCI is considered a "soft" ionization method that produces minimal fragmentation in the source, primarily yielding intact molecular ions.[6] Any observed fragmentation is often attributed to thermal degradation in the heated nebulizer rather than the ionization process itself.[4][6]

For the analysis of sulfonate esters, APCI has been shown to be a more stable and sensitive ionization technique, particularly in negative ion mode.[5]

Predicted Fragmentation Pathways

The fragmentation of 5-chloro-2-pyridylmethyl mesylate is expected to be influenced by the lability of the mesylate group, the stability of the resulting pyridylmethyl cation, and the presence of the chloro-substituent. Below, we predict the primary fragmentation pathways under different ionization conditions.

Positive Ion Mode Fragmentation (ESI and APCI)

In positive ion mode, the molecule is expected to be protonated, likely on the pyridine nitrogen, forming the precursor ion [M+H]⁺. Upon collision-induced dissociation (CID), the primary fragmentation pathway is anticipated to be the cleavage of the C-O bond of the ester, driven by the stability of the resulting carbocation.

The major expected fragmentation pathway is the formation of the 5-chloro-2-pyridylmethyl cation (m/z 126/128). This cation is stabilized by the aromatic pyridine ring. This fragment is analogous to the formation of the tropylium ion (m/z 91) from benzyl-containing compounds, a very common and stable fragment in mass spectrometry.[5][7] The corresponding neutral loss would be methanesulfonic acid (CH₃SO₃H, 96 Da).

A secondary fragmentation could involve the loss of the entire methanesulfonate group (CH₃SO₃⁻) to form the same cation.

Experimental Protocol: Generic LC-MS/MS Method

A generalized protocol for analyzing 5-chloro-2-pyridylmethyl mesylate would involve the following steps:

-

Sample Preparation: Dissolve the compound in a suitable solvent, such as a mixture of acetonitrile and water, to a concentration of approximately 1 µg/mL.

-

Chromatography: Employ a C18 reverse-phase column with a gradient elution profile using a mobile phase consisting of water and acetonitrile, both with 0.1% formic acid for positive ion mode or 5 mM ammonium acetate for negative ion mode.

-

Mass Spectrometry (Positive Ion Mode):

-

Ionization Source: ESI or APCI.

-

Scan Mode: Full scan to identify the precursor ion ([M+H]⁺).

-

MS/MS: Select the [M+H]⁺ ion for collision-induced dissociation (CID) with argon or nitrogen as the collision gas. Vary the collision energy (e.g., 10-40 eV) to observe the fragmentation pattern.

-

-

Mass Spectrometry (Negative Ion Mode):

-

Ionization Source: APCI is often preferred.

-

Scan Mode: Full scan to identify the precursor ion.

-

MS/MS: Select the precursor ion for CID and vary the collision energy.

-

Caption: Predicted Positive Ion Fragmentation Pathway.

Negative Ion Mode Fragmentation (APCI)

APCI in negative ion mode is often highly effective for sulfonate esters.[1][2] Two main precursor ions could be expected for 5-chloro-2-pyridylmethyl mesylate: a deprotonated molecule [M-H]⁻ or, more likely, a stable precursor formed by the loss of the alkyl group, in this case, the methyl group from the mesylate, leading to [M-CH₃]⁻. However, a more characteristic fragmentation for sulfonate esters in negative ion APCI is the formation of the sulfonate anion.

The most probable fragmentation pathway would involve cleavage to form the methanesulfonate anion (CH₃SO₃⁻, m/z 95). This would leave a neutral 5-chloro-2-pyridylmethyl radical. Alternatively, the formation of the 5-chloro-2-pyridylmethyl alkoxide anion could occur, though this is generally less favored for sulfonates.

Another possibility, as seen with some aromatic sulfonamides, is the neutral loss of SO₂ (64 Da).[8]

Caption: Predicted Negative Ion Fragmentation Pathway.

Comparative Analysis of Fragmentation Patterns

The choice of ionization method and polarity provides complementary information for the structural confirmation of 5-chloro-2-pyridylmethyl mesylate.

| Ionization Mode | Precursor Ion (m/z) | Major Fragment Ion(s) (m/z) | Key Neutral Loss (Da) | Structural Information Gained |

| ESI/APCI Positive | 222/224 ([M+H]⁺) | 126/128 | 96 (CH₃SO₃H) | Confirms the mass of the 5-chloro-2-pyridylmethyl moiety. |

| APCI Negative | 221/223 ([M-H]⁻) or other | 95 (CH₃SO₃⁻) | - | Confirms the presence of the methanesulfonate group. |

The presence of chlorine is a key diagnostic feature. In all spectra, ions containing the chloro-substituent will exhibit a characteristic isotopic pattern with a ratio of approximately 3:1 for the M and M+2 peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.[5]

Influence of Molecular Structure on Fragmentation

-

Mesylate Group: As a good leaving group, the methanesulfonate moiety readily departs upon collisional activation, directing the primary fragmentation pathway.

-

Pyridyl Nitrogen: In positive ion mode, the basic nitrogen of the pyridine ring is the most likely site of protonation. This localized charge influences the subsequent fragmentation.

-

5-Chloro Substituent: The electron-withdrawing nature of the chlorine atom can influence the stability of the pyridine ring and the resulting carbocation, though its effect on the primary fragmentation pathway is expected to be less significant than the lability of the mesylate group.[1]

-

Benzyl-like Structure: The pyridylmethyl group behaves similarly to a benzyl group, leading to the formation of a stable, resonance-delocalized cation.

Conclusion for the Practicing Scientist

The mass spectrometric analysis of 5-chloro-2-pyridylmethyl mesylate is best approached using a combination of ionization techniques and polarities to gain a comprehensive structural understanding.

-

For confirmation of the intact molecule and the pyridylmethyl portion, positive ion mode ESI or APCI is recommended, targeting the [M+H]⁺ ion and its characteristic fragment at m/z 126/128.

-

For unambiguous confirmation of the methanesulfonate group, negative ion mode APCI is the superior choice, with the expected detection of the m/z 95 anion.

By leveraging the complementary nature of these techniques, researchers can confidently identify and characterize this important pharmaceutical intermediate, ensuring the integrity of their synthetic pathways and the quality of their final products. This predictive guide, based on fundamental principles and data from analogous compounds, provides a robust framework for method development and data interpretation in the absence of a dedicated reference standard spectrum.

References

-

Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: Comparison of different ionization modes. ResearchGate. Available at: [Link]

-

Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. LabX. Available at: [Link]

-

Direct Detection of a Sulfonate Ester Genotoxic Impurity by Atmospheric-Pressure Thermal Desorption–Extractive Electrospray–Mass Spectrometry. PMC. Available at: [Link]

-

Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Metabolomics-based. Available at: [Link]

-

Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes. PubMed. Available at: [Link]

-

Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS. PMC. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. PMC. Available at: [Link]

-

Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. ResearchGate. Available at: [Link]

-

Competitive benzyl cation transfer & proton transfer:collision-induced mass spectrometric fragmentation of protonated N,N-dibenzylaniline. ResearchGate. Available at: [Link]

-

Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. SAGE Journals. Available at: [Link]

-

Atmospheric-pressure chemical ionization. Wikipedia. Available at: [Link]

-

Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. Available at: [Link]

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]

Sources

- 1. aaqr.org [aaqr.org]

- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 3. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

- 8. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

Comparative Guide: Alkyl Mesylates vs. Tosylates in Nucleophilic Substitution

[1]

Executive Summary

For the synthetic chemist, the choice between methanesulfonate (mesylate, Ms) and p-toluenesulfonate (tosylate, Ts) is rarely about "better" or "worse"—it is about the specific demands of the substrate and the purification workflow.

While both transform alcohols into excellent leaving groups (

Part 1: Mechanistic Foundation & Relative Rates

The Leaving Group Paradox

Theoretically, leaving group ability correlates with the stability of the conjugate base, often approximated by the

Based purely on electronics, the tosylate anion (

Experimental Data: Sterics Overrule Electronics

In bimolecular nucleophilic substitution (

Table 1: Comparative Performance Metrics

| Feature | Mesylate (OMs) | Tosylate (OTs) | Practical Implication |

| Relative Rate ( | 1.00 (Reference) | ~0.70 | Ms is often faster for |

| Conjugate Acid | -1.9 | -2.8 | Ts is electronically more stable, but sterics dampen this advantage. |

| UV Activity | Negligible | High ( | Ts is visible on TLC/HPLC; Ms requires stains (e.g., KMnO4). |

| Crystallinity | Low (Often oils) | High | Ts derivatives often crystallize, aiding purification without chromatography. |

| Atom Economy | High (Mw ~79 Da added) | Lower (Mw ~155 Da added) | Ms is preferred for large-scale manufacturing to reduce mass intensity. |

Note: For difficult substrates where neither Ms nor Ts is sufficient, the Triflate (OTf) is the next logical step (

), though it comes with significantly higher cost and stability concerns.

Part 2: The "Hidden" Mechanism (Sulfene Formation)

A critical, often overlooked distinction is the mechanism of formation.

-

Tosylation: Follows standard nucleophilic attack on sulfur.

-

Mesylation: In the presence of strong amine bases (e.g., Triethylamine), MsCl can undergo E2 elimination to form a highly reactive Sulfene intermediate .

This pathway is extremely fast but can lead to side reactions if the substrate is acid-sensitive or if the sulfene undergoes oligomerization.

Figure 1: Mechanistic divergence. Mesylation often proceeds via a reactive sulfene intermediate when tertiary amines are used, whereas tosylation follows direct substitution.

Part 3: Experimental Protocols

Protocol A: Synthesis of Alkyl Tosylates (Crystalline Focus)

Best for: Primary/Secondary alcohols where product isolation via crystallization is desired.

-

Setup: Dissolve Alcohol (1.0 equiv) in anhydrous DCM (

). -

Reagents: Add Tosyl Chloride (1.2 equiv) and DMAP (0.1 equiv) as a catalyst.

-

Base Addition: Cool to

. Add Pyridine (1.5 equiv) or Triethylamine (1.5 equiv) dropwise.-

Why? Controlling the exotherm prevents decomposition. Pyridine is often preferred to avoid sulfene-like side reactions if using MsCl, but for TsCl, TEA is acceptable.

-

-

Workup: Dilute with Et2O (precipitates amine salts). Wash with 1M HCl (removes pyridine), then sat.

, then Brine. -

Purification: Recrystallize from Hexanes/EtOAc.

Protocol B: Synthesis of Alkyl Mesylates (Speed Focus)

Best for: Sterically hindered alcohols or when atom economy is critical.

-

Setup: Dissolve Alcohol (1.0 equiv) in anhydrous DCM (

). -

Base Addition: Add Triethylamine (1.5 equiv). Cool to

. -

Reagent Addition: Add Methanesulfonyl Chloride (MsCl, 1.1 equiv) dropwise.

-

Critical: The reaction is often instantaneous due to the sulfene mechanism.

-

-

Quench: Add water immediately upon completion (TLC check usually < 15 mins).

-

Why? Prolonged exposure to amine salts can cause elimination to the alkene.

-

-

Purification: Usually requires flash chromatography (silica) as mesylates are rarely crystalline.

Protocol C: General Alkylation ( Displacement)

Applies to both Ms and Ts derivatives.

-

Solvent: Dissolve Sulfonate (Ms/Ts) in polar aprotic solvent (DMF or DMSO for rate acceleration; Acetone for Finkelstein).

-

Nucleophile: Add Nucleophile (1.2–1.5 equiv) (e.g.,

, -

Temperature:

-

Mesylates: Often react at RT to

. -

Tosylates: May require

for secondary carbons.

-

-

Validation: Monitor disappearance of UV spot (Ts) or stain (Ms).

Part 4: Safety & Genotoxicity (PGI)

Crucial Warning: Both alkyl mesylates and tosylates are potent alkylating agents and are classified as Potential Genotoxic Impurities (PGIs) .[4]

-

Mechanism: They can alkylate DNA bases (guanine), leading to mutagenesis.

-

Regulation: Regulatory limits (TTC - Threshold of Toxicological Concern) are extremely low (often

). -

Handling: Destroy excess sulfonates by quenching with a strong nucleophile (e.g., imidazole or thiols) before disposal.

Part 5: Decision Matrix

Figure 2: Selection logic for sulfonate derivatives.

References

-

BenchChem. (2025).[5] Comparative study of the leaving group ability of the 2-mesitylsulfonyl group. Retrieved from

-

Wipf, P. (n.d.). Nucleophilic Substitution Reactions (Chapter 6). University of Pittsburgh. Retrieved from

-

Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from

-

Teasdale, A., et al. (2006). Residues of genotoxic alkyl mesylates in mesylate salt drug substances: real or imaginary problems? Regulatory Toxicology and Pharmacology.[6] Retrieved from

-

GuideChem. (2019). Is p-Toluenesulfonic Acid a Strong Acid? Retrieved from

A Comparative Guide to Leaving Groups for the Functionalization of the (5-Chloropyridin-2-yl)methyl Moiety

In the landscape of modern medicinal chemistry and drug development, the 2-amino-5-chloropyridine scaffold is a cornerstone for the synthesis of a multitude of biologically active compounds.[1] The functionalization of its methyl-substituted analogue, specifically at the benzylic-like position, provides a critical avenue for introducing molecular diversity and fine-tuning the pharmacokinetic and pharmacodynamic properties of lead compounds. The (5-Chloropyridin-2-yl)methyl group is a key structural motif, and its efficient derivatization is paramount.

Traditionally, the chloride ion has served as a primary leaving group in the functionalization of this moiety. However, its moderate reactivity and the potential for side reactions necessitate the exploration of more efficient alternatives. This guide provides an in-depth comparison of alternative leaving groups for the functionalization of the (5-Chloropyridin-2-yl)methyl group, with a focus on sulfonate esters. We will delve into the mechanistic underpinnings of their enhanced reactivity and provide supporting experimental data and protocols to guide researchers in their synthetic endeavors.

The Limitations of Chloride as a Leaving Group

The functionalization of (5-Chloropyridin-2-yl)methyl chloride typically proceeds via nucleophilic substitution reactions (SN2 or SN1, depending on the conditions and substrate).[2][3] While the chloride is a reasonably good leaving group, its performance can be suboptimal, leading to longer reaction times, the need for harsh reaction conditions, and the formation of undesired byproducts.[4] The relatively strong carbon-chlorine bond can hinder the displacement by weaker nucleophiles, and the basicity of some nucleophiles can lead to competing elimination reactions.

Sulfonate Esters: The Superior Alternative

A significant advancement in the functionalization of alcohols and their halide counterparts is the use of sulfonate esters as leaving groups.[5][6][7] These "pseudohalides" offer a substantial improvement in reactivity, often leading to cleaner reactions, higher yields, and milder reaction conditions. The most commonly employed sulfonate esters in this context are tosylates (p-toluenesulfonates), mesylates (methanesulfonates), and triflates (trifluoromethanesulfonates).[5]

The enhanced reactivity of sulfonate esters stems from the exceptional stability of the resulting sulfonate anion.[5] Upon cleavage of the carbon-oxygen bond, the negative charge on the oxygen atom is extensively delocalized through resonance across the three oxygen atoms of the sulfonyl group. This charge delocalization results in a very weak base, and as a general principle, weaker bases are better leaving groups.[8][9]

Caption: Resonance stabilization of a sulfonate anion.

Comparative Performance Data

While direct, side-by-side comparative studies on the (5-Chloropyridin-2-yl)methyl substrate are not extensively published, the general principles of reactivity are well-established. The following table summarizes the expected relative performance based on the leaving group ability.

| Leaving Group | Structure | Conjugate Acid pKa | Relative Reactivity (SN2) | Key Advantages |

| Chloride | -Cl | -7 | Baseline | Readily available starting material |

| Mesylate | -OMs | -1.9 | Good | Easy to prepare, good reactivity |

| Tosylate | -OTs | -2.8 | Excellent | Crystalline, easy to handle, excellent reactivity |

| Triflate | -OTf | -14 | Exceptional | Extremely reactive, for unreactive systems |

Note: The reactivity order is a general trend and can be influenced by the solvent, nucleophile, and specific reaction conditions.

Experimental Protocols

Synthesis of (5-Chloropyridin-2-yl)methyl p-toluenesulfonate (Tosylate)

This protocol describes the conversion of (5-Chloropyridin-2-yl)methanol to its corresponding tosylate, a key intermediate for subsequent functionalization.

Caption: Workflow for the synthesis of a tosylate.

Materials:

-

(5-Chloropyridin-2-yl)methanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or triethylamine (Et₃N)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve (5-Chloropyridin-2-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Add pyridine (1.2-1.5 eq) to the solution.[10]

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (1.1-1.3 eq) portion-wise, maintaining the temperature below 5 °C.[10]

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure (5-Chloropyridin-2-yl)methyl p-toluenesulfonate.

Nucleophilic Substitution with a Sulfonate Leaving Group

This general protocol outlines the displacement of the tosylate group with a generic nucleophile.

Materials:

-

(5-Chloropyridin-2-yl)methyl p-toluenesulfonate

-

Nucleophile (e.g., sodium azide, potassium cyanide, an amine, a thiol)

-

Aprotic polar solvent (e.g., DMF, DMSO, acetonitrile)

Procedure:

-

Dissolve (5-Chloropyridin-2-yl)methyl p-toluenesulfonate (1.0 eq) in a suitable aprotic polar solvent in a reaction flask.

-

Add the desired nucleophile (1.1-2.0 eq).

-

Heat the reaction mixture to an appropriate temperature (e.g., 50-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Other Potential Leaving Groups

While sulfonate esters are generally the preferred alternative to halides, other leaving groups can be considered in specific contexts:

-

Other Halides (Br, I): The reactivity of halides as leaving groups follows the order I > Br > Cl > F.[8][11] Therefore, converting the (5-Chloropyridin-2-yl)methyl chloride to the corresponding bromide or iodide via a Finkelstein reaction can enhance its reactivity in subsequent nucleophilic substitutions.[9]

-

Phosphates: In biological systems, phosphates are excellent leaving groups.[6] While less common in standard organic synthesis for this type of transformation, they can be employed in specialized applications.

-

Dinitrogen (N₂): The displacement of dinitrogen from a diazonium salt is an extremely favorable and often explosive reaction, making it an excellent leaving group.[9] However, the synthesis of the requisite diazonium salt from the corresponding amine may be challenging for this specific substrate.

Conclusion

For the efficient functionalization of the (5-Chloropyridin-2-yl)methyl moiety, moving beyond the traditional chloride leaving group is highly advantageous. Sulfonate esters, particularly tosylates and mesylates, offer a significant enhancement in reactivity due to the exceptional stability of the resulting sulfonate anion. This leads to milder reaction conditions, broader substrate scope with weaker nucleophiles, and often improved yields. The straightforward preparation of these sulfonate esters from the corresponding alcohol makes them readily accessible and highly practical alternatives for researchers in drug discovery and development. By understanding the principles of leaving group ability and employing the robust protocols outlined in this guide, scientists can unlock the full synthetic potential of the (5-Chloropyridin-2-yl)methyl scaffold.

References

-

Periodic Chemistry. (2019, February 25). Sulfonate Esters. [Link]

-

ACS Publications. (2023, March 1). Sulfonylation of RNA 2′-OH groups | ACS Central Science. [Link]

-

MDPI. (2023, August 27). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). [Link]

-

Unknown. Nucleophilic Substitution of Alkyl Halides. [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

KPU Pressbooks. (2020). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. [Link]

-

ResearchGate. (2025, October 12). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F with RY (R = CH3, C2H5, C3H7, C4H9; Y = Cl, I). [Link]

-

PrepChem.com. Synthesis of tosylate. [Link]

-

Chemistry LibreTexts. (2022, October 4). 4.10: Leaving Group Formation. [Link]

-

Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. [Link]

-

Master Organic Chemistry. (2026, January 22). What Makes A Good Leaving Group?. [Link]

-

ResearchGate. (2022, October). Formation of the chloride, not the desired tosylate. [Link]

-

Unknown. Chapter 7 Alkyl Halides and Nucleophilic Substitution. [Link]

-

PMC. (2012). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. [Link]

Sources

- 1. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]

- 2. web.viu.ca [web.viu.ca]

- 3. ocw.uci.edu [ocw.uci.edu]

- 4. researchgate.net [researchgate.net]

- 5. periodicchemistry.com [periodicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.